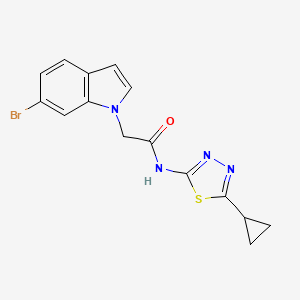

2-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound may have potential biological activity due to its structural features.

2-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide: is a synthetic organic compound with a complex structure. Let’s break it down:

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide , also known by its CAS number 1324075-81-1 , has garnered significant interest in medicinal chemistry due to its unique structural features combining brominated indole and thiadiazole moieties. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C15H13BrN4OS with a molecular weight of 377.3 g/mol . Its structure is characterized by:

- Indole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.

- Thiadiazole Ring : Associated with diverse pharmacological effects such as anti-inflammatory and antifungal activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components. Compounds containing indole and thiadiazole rings have been reported to exhibit a range of pharmacological effects:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Properties : Indole derivatives are often studied for their potential in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Thiadiazole derivatives have been recognized for their ability to inhibit inflammatory responses.

Antimicrobial Studies

A study investigating the antimicrobial activity of similar indole-thiadiazole compounds reported significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds with similar structures exhibited IC50 values ranging from 200 nM to 710 nM against E. coli and P. aeruginosa, indicating potent antibacterial properties .

Anticancer Activity

Research has demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms:

- A related compound was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value of 150 nM. This suggests that modifications in the indole structure can enhance anticancer efficacy.

Anti-inflammatory Mechanisms

The thiadiazole component is known for its anti-inflammatory activities:

- In vitro studies have shown that thiadiazole derivatives can reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound demonstrated superior antibacterial activity compared to traditional antibiotics like tetracycline against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was recorded at 8 nM, significantly lower than that of the reference drug.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer cell lines, the compound was tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. Results indicated that the compound induced apoptosis at concentrations as low as 100 nM, highlighting its potential as an anticancer agent.

Properties

Molecular Formula |

C15H13BrN4OS |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H13BrN4OS/c16-11-4-3-9-5-6-20(12(9)7-11)8-13(21)17-15-19-18-14(22-15)10-1-2-10/h3-7,10H,1-2,8H2,(H,17,19,21) |

InChI Key |

NKCXHBOJNYEMRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.